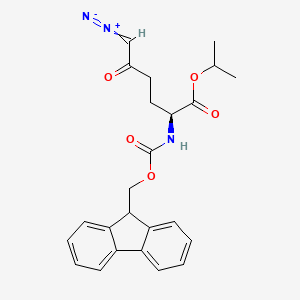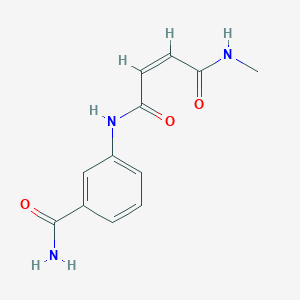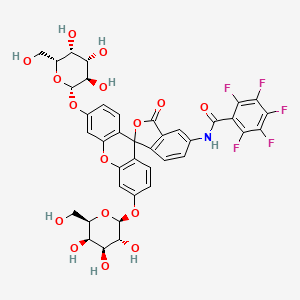
Fmoc-DON-Boc
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-DON-Boc, also known as fluorenylmethyloxycarbonyl-6-diazo-5-oxo-L-norleucine tert-butyl ester, is a compound used in organic synthesis. It is an Fmoc-protected derivative of 6-diazo-5-oxo-L-norleucine (DON), a glutamine antagonist. This compound is primarily used as a precursor in the synthesis of DON, which has applications in cancer research due to its ability to inhibit glutamine metabolism .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-DON-Boc involves several steps, starting with the protection of the amino group of 6-diazo-5-oxo-L-norleucine using the fluorenylmethyloxycarbonyl (Fmoc) group. This is typically achieved by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate . The resulting Fmoc-protected intermediate is then reacted with tert-butyl chloroformate (Boc-Cl) to protect the carboxyl group, forming this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques. These methods allow for the efficient and scalable production of this compound with high purity .
化学反应分析
Types of Reactions
Fmoc-DON-Boc undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the Boc group can be removed using an acid such as trifluoroacetic acid (TFA).
Substitution Reactions: The diazo group in DON can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Fmoc Deprotection: Piperidine in N,N-dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Boc Deprotection: Trifluoroacetic acid (TFA) in dichloromethane is used for Boc deprotection.
Major Products Formed
The major products formed from these reactions include the deprotected amino acid derivatives and various substituted products depending on the nucleophiles used in the substitution reactions .
科学研究应用
Fmoc-DON-Boc has several scientific research applications, including:
作用机制
The mechanism of action of Fmoc-DON-Boc involves the inhibition of glutamine metabolism. The compound acts as a prodrug for 6-diazo-5-oxo-L-norleucine (DON), which inhibits glutamine-dependent enzymes. This inhibition disrupts the metabolic pathways that rely on glutamine, leading to the suppression of cell growth and proliferation .
相似化合物的比较
Similar Compounds
Fmoc-Lys(Boc)-OH: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-Diphenylalanine: Used in the preparation of peptide hydrogels.
Uniqueness
Fmoc-DON-Boc is unique due to its diazo group, which allows it to act as a glutamine antagonist. This property makes it particularly useful in cancer research, where inhibition of glutamine metabolism is a key therapeutic strategy .
属性
分子式 |
C24H25N3O5 |
|---|---|
分子量 |
435.5 g/mol |
IUPAC 名称 |
propan-2-yl (2S)-6-diazo-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxohexanoate |
InChI |
InChI=1S/C24H25N3O5/c1-15(2)32-23(29)22(12-11-16(28)13-26-25)27-24(30)31-14-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-10,13,15,21-22H,11-12,14H2,1-2H3,(H,27,30)/t22-/m0/s1 |
InChI 键 |
FJSMBRMYNWDRCK-QFIPXVFZSA-N |
手性 SMILES |
CC(C)OC(=O)[C@H](CCC(=O)C=[N+]=[N-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
规范 SMILES |
CC(C)OC(=O)C(CCC(=O)C=[N+]=[N-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-(methylamino)-1H-purin-6-one](/img/structure/B12401973.png)
![N'-cyclohexyl-N-[[4-[[3-(cyclohexylamino)propylamino]methyl]phenyl]methyl]propane-1,3-diamine](/img/structure/B12401977.png)


![disodium;3-[[N-ethyl-4-[[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]-(4-sulfonatophenyl)methyl]anilino]methyl]benzenesulfonate](/img/structure/B12402000.png)



![2,2-dimethylpropanoyloxymethyl (2Z)-2-[(3R,4S,5S,8S,9S,10S,11R,13R,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-5-oxopentanoate](/img/structure/B12402014.png)
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z)-10-methylsulfinyl-N-sulfooxydecanimidothioate](/img/structure/B12402020.png)

![2-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-1H-purin-6-one](/img/structure/B12402023.png)
![methyl 2-[1-[(2R,3S,5R)-3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]acetate](/img/structure/B12402030.png)
